molecular formula C17H12O6S B2958483 methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate CAS No. 895645-53-1

methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate

Cat. No.: B2958483
CAS No.: 895645-53-1
M. Wt: 344.34
InChI Key: MQPPUOPGELFDGY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a phenylsulfonyl group and a carboxylate ester, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with phenylsulfonyl chloride in the presence of a base can yield the intermediate, which is then cyclized to form the chromene core. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs. Green chemistry principles, such as using environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in anti-inflammatory and anticancer research.

    Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to DNA or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylsulfonyl group in this compound distinguishes it from other chromene derivatives. This functional group enhances its biological activity and provides unique chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(benzenesulfonyl)-2-oxochromene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6S/c1-22-16(18)11-7-8-14-12(9-11)10-15(17(19)23-14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPPUOPGELFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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